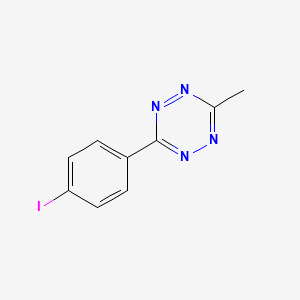
3-(4-ヨードフェニル)-6-メチル-1,2,4,5-テトラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine: is an organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This specific compound is characterized by the presence of an iodophenyl group at the 3-position and a methyl group at the 6-position of the tetrazine ring
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules and heterocycles.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Probes: It can act as a probe in studying biological processes and interactions at the molecular level.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Radiopharmaceuticals: The iodophenyl group can be radiolabeled for use in diagnostic imaging and radiotherapy.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Sensors: It may be incorporated into sensor devices for detecting various chemical or biological analytes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine typically involves the following steps:
Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable tetrazine precursor.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods: Industrial production of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrazine ring.
Reduction: Reduced forms of the tetrazine ring, potentially leading to hydrazine derivatives.
Substitution: Substituted tetrazine derivatives with various functional groups replacing the iodine atom.
作用機序
Molecular Targets and Pathways: The mechanism of action of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine depends on its specific application. In bioconjugation, the compound reacts with biomolecules through click chemistry, forming stable covalent bonds. In drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
3-(4-Iodophenyl)-1,2,4,5-tetrazine: Lacks the methyl group at the 6-position.
3-(4-Bromophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a bromophenyl group instead of an iodophenyl group.
3-(4-Chlorophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a chlorophenyl group instead of an iodophenyl group.
Uniqueness: The presence of the iodophenyl group in 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine imparts unique reactivity, particularly in substitution reactions. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable functional group for further chemical modifications.
特性
IUPAC Name |
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAZOECVVBJPEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)

![N-(4-acetylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)
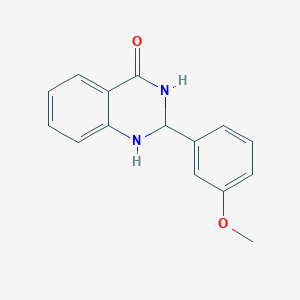

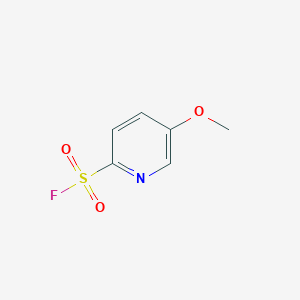
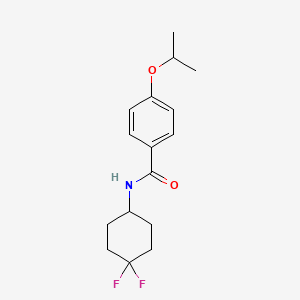

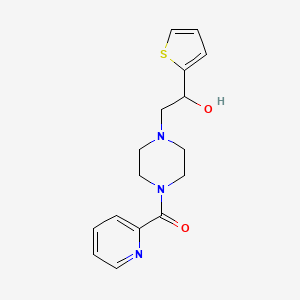
![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)
![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/new.no-structure.jpg)
